Amine Group Stoichiometry: Four Protonatable Centers versus Three in the DETA-Head Analog
The target compound possesses exactly four amine groups (two primary, two secondary) derived from its triethylenetetramine (TETA) head group. Its closest head-group analog, N-(2-((2-aminoethyl)amino)ethyl)hexadecan-1-amide (CAS 41413-42-7), contains only three amine groups (two primary, one secondary) from a diethylenetriamine (DETA) backbone. This structural difference results in a higher maximum theoretical positive charge per molecule for the target compound at acidic to neutral pH. Per the patent literature defining this compound class (US5171678), the polyamine head group with n=1 to 5 repeating ethyleneamine units is a specifically claimed variable, and cationic charge density is a known determinant of DNA-binding affinity and lipoplex formation [1]. The difference of one additional secondary amine in the target compound increases the hydrogen bond donor count from 3 (CAS 41413-42-7) to 4 (target) and the hydrogen bond acceptor count from 3 to 4, as computed by PubChem [2].
| Evidence Dimension | Number of amine groups (protonatable nitrogens) |
|---|---|
| Target Compound Data | 4 amine groups (2 primary, 2 secondary); H-bond donors 4; H-bond acceptors 4; formula C22H48N4O |
| Comparator Or Baseline | CAS 41413-42-7: 3 amine groups (2 primary, 1 secondary); H-bond donors 3; H-bond acceptors 3; formula C20H43N3O |
| Quantified Difference | Target has 1 additional secondary amine (+33% increase in amine count); MW increase of 43.1 g/mol (384.6 vs. 341.6 g/mol) |
| Conditions | Structural comparison based on molecular formula and computed descriptors (PubChem 2.2, Cactvs 3.4.8.18) |
Why This Matters
Higher amine count directly increases the cationic charge available for polyanion (DNA, RNA, LPS) binding, a critical performance parameter in gene delivery and endotoxin neutralization applications; substituting the three-amine analog alters the charge stoichiometry of any formulated complex.
- [1] Behr, J.P. et al. US Patent 5,171,678. Lipopolyamines, their preparation and their use. Issued December 15, 1992. General Formula I claims n=1 to 5 and m=2 to 6. View Source
- [2] PubChem Compound Summaries CID 3021156 (target) and CID 3016275 (CAS 41413-42-7). Computed hydrogen bond donor/acceptor counts. Accessed May 2026. View Source
